![molecular formula C13H15N3O2S2 B12899606 Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-91-8](/img/structure/B12899606.png)
Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminothiazole with pyrrolidine and benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
化学反応の分析
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The antibacterial activity of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is attributed to its ability to inhibit bacterial cell wall synthesis. The compound interacts with enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This interaction disrupts the integrity of the cell wall, leading to cell lysis and death . Additionally, the compound may form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects .
類似化合物との比較
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to its combination of a thiazole ring, pyrrolidine group, and benzenesulfonamide moiety. Similar compounds include:
N-(Thiazol-2-yl)benzenesulfonamide: Lacks the pyrrolidine group but retains the thiazole and benzenesulfonamide moieties.
N-(Pyrrolidin-1-yl)thiazole: Contains the thiazole and pyrrolidine groups but lacks the benzenesulfonamide moiety.
N-(Thiazol-2-yl)acetamide: Features a thiazole ring with an acetamide group instead of the benzenesulfonamide moiety
These similar compounds share some biological activities but differ in their overall potency and spectrum of activity due to variations in their chemical structures.
特性
CAS番号 |
828920-91-8 |
|---|---|
分子式 |
C13H15N3O2S2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,11-6-2-1-3-7-11)15-13-14-10-12(19-13)16-8-4-5-9-16/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) |
InChIキー |
WLYOFNNCFSALGO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
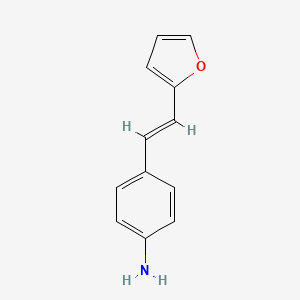
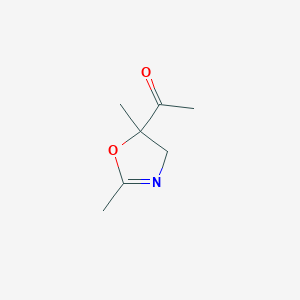
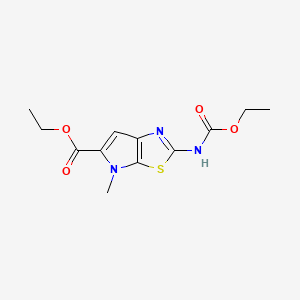
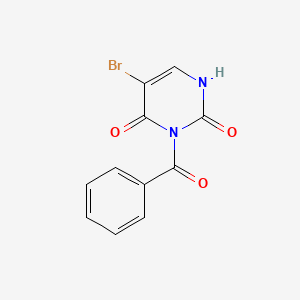
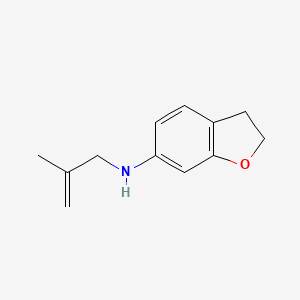
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
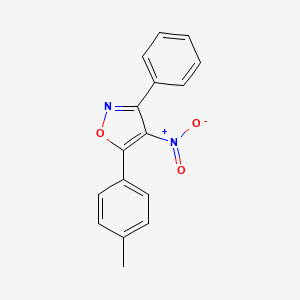
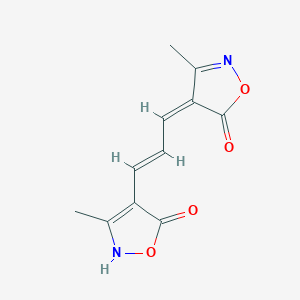
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
